molecular formula C20H26N2O4S B296966 N-(3-ethoxypropyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide

N-(3-ethoxypropyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide

Cat. No. B296966
M. Wt: 390.5 g/mol
InChI Key: WLFQLTHBNIPCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide, commonly known as EPM-102, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-102 belongs to the family of benzamides and has been found to exhibit potent antitumor and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of EPM-102 is not fully understood. However, it has been proposed that EPM-102 exerts its antitumor and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression, and their dysregulation has been implicated in the pathogenesis of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
EPM-102 has been found to exhibit potent antitumor and anti-inflammatory effects in various preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. EPM-102 has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPM-102 is its potent antitumor and anti-inflammatory activity. It has been found to exhibit activity against a variety of cancer cell lines and inflammatory diseases. However, one of the limitations of EPM-102 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on EPM-102. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EPM-102. Another area of interest is the evaluation of EPM-102 in combination with other chemotherapeutic agents or immunotherapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of EPM-102 and its potential role in epigenetic regulation.

Synthesis Methods

The synthesis of EPM-102 involves the reaction of 4-[(methylsulfonyl)anilino]methyl chloride with 3-ethoxypropylamine in the presence of a base. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

EPM-102 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. EPM-102 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor activity, EPM-102 has also been found to possess potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C20H26N2O4S/c1-3-26-15-7-14-21-20(23)18-12-10-17(11-13-18)16-22(27(2,24)25)19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,21,23)

InChI Key

WLFQLTHBNIPCGM-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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